3,6-Dichlorotrimellitic anhydride
Overview
Description
3,6-Dichlorotrimellitic anhydride is a chemical compound with the molecular formula C₉H₂Cl₂O₅ and a molecular weight of 261.02 g/mol . It is a white to off-white solid that is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are widely utilized for labeling oligonucleotides and in DNA sequencing .
Mechanism of Action
Target of Action
3,6-Dichlorotrimellitic anhydride is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are the primary targets of this compound and play a significant role in labeling oligos and in DNA sequencing .
Mode of Action
The compound interacts with its targets (fluoresceins and rhodamines) through a chemical reaction that results in the formation of dichlorinated fluoresceins and rhodamines . These products are widely used for labeling oligos and in DNA sequencing .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of dichlorinated fluoresceins and rhodamines . The downstream effects of these pathways include the production of labeled oligos and the facilitation of DNA sequencing .
Result of Action
The molecular and cellular effects of this compound’s action are the production of dichlorinated fluoresceins and rhodamines . These compounds are widely used for labeling oligos and in DNA sequencing .
Biochemical Analysis
Biochemical Properties
3,6-Dichlorotrimellitic anhydride plays a significant role in biochemical reactions, particularly in the preparation of dichlorinated fluoresceins and rhodamines
Cellular Effects
Its primary known use is as a precursor in the synthesis of dichlorinated fluoresceins and rhodamines , which are used in DNA sequencing and oligonucleotide labeling
Molecular Mechanism
It is known to be a key precursor in the synthesis of dichlorinated fluoresceins and rhodamines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3,6-Dichlorotrimellitic anhydride involves the reaction of 3,6-Dichlorophthalic anhydride with an excess of carbon monoxide in the presence of a catalyst . The reaction product is then purified through crystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichlorotrimellitic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Hydrolysis: Typically carried out using water or aqueous bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 3,6-Dichlorotrimellitic acid.
Scientific Research Applications
3,6-Dichlorotrimellitic anhydride is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
DNA Sequencing: It is a key precursor for synthesizing dichlorinated fluoresceins and rhodamines, which are used as fluorescent labels in DNA sequencing.
Fluorescent Dyes: The compound is used to prepare various fluorescent dyes for labeling oligonucleotides.
Polymer Chemistry: It serves as a cross-linking agent in the copolymerization of polyimides and polyesters, enhancing the thermal and chemical resistance of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorophthalic anhydride
- 3,6-Dichlorotrimellitic acid
- 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride
Uniqueness
3,6-Dichlorotrimellitic anhydride is unique due to its specific structure, which allows it to serve as a versatile precursor for synthesizing a wide range of dichlorinated fluoresceins and rhodamines. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl2O5/c10-3-1-2(7(12)13)6(11)5-4(3)8(14)16-9(5)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQMPDZMXSVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC2=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579115 | |
Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81742-10-1 | |
Record name | 4,7-Dichloro-1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81742-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichlorotrimellitic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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